molecular formula C17H24N4O2 B2358202 Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034433-21-9

Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2358202
CAS No.: 2034433-21-9
M. Wt: 316.405
InChI Key: XYKRSLCOLQMSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex heterocyclic compound featuring a cyclohexene ring, a pyrrolidine moiety, and a substituted pyrazine group. The molecule’s central methanone bridge links the cyclohexene fragment to the pyrrolidine ring, while the pyrazine subunit is functionalized with a dimethylamino group and an ether linkage to the pyrrolidine oxygen.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20(2)15-10-18-11-16(19-15)23-14-8-9-21(12-14)17(22)13-6-4-3-5-7-13/h3-4,10-11,13-14H,5-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRSLCOLQMSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, with the CAS number 2034433-21-9, is a compound of interest due to its potential biological activities. Its molecular formula is C17H24N4O2C_{17}H_{24}N_{4}O_{2} and it has a molecular weight of 316.4 g/mol. This compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound features a cyclohexene ring, a pyrrolidine moiety, and a dimethylamino-substituted pyrazine unit, which are known to contribute to its biological activity. The following table summarizes key structural characteristics:

PropertyValue
Molecular FormulaC17H24N4O2
Molecular Weight316.4 g/mol
IUPAC NameCyclohex-3-en-1-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promise as anticancer agents. Studies have demonstrated that certain pyrazole compounds inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have highlighted the effectiveness of pyrazole-based compounds against bacterial strains and fungi .
  • Anti-inflammatory Effects : Pyrazoles have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of cyclohexene-pyrazole derivatives for their biological activities:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications in the pyrazole structure enhanced cytotoxicity and induced apoptosis in cancer cells when combined with standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Activity

Research on a series of synthesized pyrazole carboxamides revealed notable antifungal activity. One compound exhibited significant growth inhibition against several pathogenic fungi, suggesting that structural modifications can lead to improved antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of cyclohexene-pyrazole derivatives. Key findings include:

  • Dimethylamino Group : The presence of a dimethylamino group on the pyrazine ring enhances solubility and may improve interaction with biological targets.
  • Pyrrolidine Moiety : This component contributes to receptor binding affinity, influencing the overall pharmacological profile.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibit promising anticancer properties. For instance, a derivative of this compound was synthesized and tested for its efficacy against various cancer cell lines. The results showed significant cytotoxic effects, suggesting its potential as a lead compound in anticancer drug development .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses substantial antibacterial and antifungal properties. For example, derivatives were screened against common bacterial pathogens, showing zones of inhibition comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant strains.

3. Phosphodiesterase Inhibition
Cyclohexenyl derivatives have been investigated as phosphodiesterase inhibitors, particularly targeting phosphodiesterase type 10 (PDE10). This enzyme is implicated in various neurological disorders, and compounds that inhibit its activity could offer therapeutic benefits for conditions such as schizophrenia and Huntington's disease . The structural modifications present in Cyclohex-3-en-1-yl derivatives enhance their binding affinity to the enzyme.

Pharmacological Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methanone-linked heterocycles, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with two analogs from the literature:

Table 1: Structural and Functional Comparison

Property/Criterion Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
Core Heterocycles Cyclohexene, pyrrolidine, pyrazine Pyrazole, thiophene Pyrazole, thiophene
Key Functional Groups Dimethylamino, ether, ketone Amino, hydroxy, cyano Amino, hydroxy, ester
Synthetic Route Not explicitly described in provided evidence Thiophene synthesis via Gewald reaction with malononitrile/sulfur Thiophene synthesis using ethyl cyanoacetate/sulfur
Predicted Solubility Moderate (pyrazine’s dimethylamino enhances solubility) Low (cyano group increases hydrophobicity) Moderate (ester improves solubility vs. 7a)
Bioactivity Hypothesis Kinase inhibition (pyrazine mimics ATP adenine) Antifungal/antibacterial (thiophene-cyanide motif) Prodrug potential (ester hydrolyzes to carboxylic acid)

Key Observations

Structural Complexity vs. Simplicity: The target compound incorporates three distinct heterocycles (cyclohexene, pyrrolidine, pyrazine), offering conformational rigidity and diverse interaction sites. In contrast, compounds 7a and 7b are simpler, relying on pyrazole-thiophene hybrids with fewer hydrogen-bond donors/acceptors .

Functional Group Impact: The dimethylamino-pyrazine group in the target compound likely enhances solubility and basicity compared to 7a’s cyano-thiophene, which is more hydrophobic. The ether linkage in the pyrrolidine ring may improve metabolic stability relative to 7b’s ester group, which is prone to hydrolysis .

Synthetic Accessibility: Compounds 7a and 7b are synthesized via the Gewald reaction, a well-established method for thiophene derivatives.

Therapeutic Potential: While 7a and 7b are hypothesized for antimicrobial use, the target compound’s pyrazine moiety aligns with kinase inhibitors (e.g., imatinib analogs), suggesting oncology applications.

Preparation Methods

Friedel-Crafts Acylation Route

Cyclohex-3-enecarboxylic acid is treated with thionyl chloride to form the corresponding acyl chloride, which undergoes Friedel-Crafts acylation with benzene derivatives. However, this method risks over-acylation and requires rigorous temperature control.

Example Protocol

  • Cyclohex-3-enecarboxylic acid (1 eq) + SOCl₂ (1.2 eq) → reflux, 4 h.
  • Add AlCl₃ (1.1 eq) in dichloromethane, stir at 0°C.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield : 68–72%.

Preparation of 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine

Pyrazine Substrate Functionalization

6-Chloropyrazin-2-amine is dimethylated using dimethylamine in the presence of a palladium catalyst to yield 6-(dimethylamino)pyrazin-2-amine. Subsequent hydroxylation via acidic hydrolysis generates 6-(dimethylamino)pyrazin-2-ol, though this step often requires protecting groups to prevent side reactions.

Mitsunobu Reaction for Ether Formation

The hydroxylated pyrazine is coupled with 3-hydroxypyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:

$$
\text{6-(Dimethylamino)pyrazin-2-ol} + \text{3-hydroxypyrrolidine} \xrightarrow{\text{DEAD, PPh₃}} \text{3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine}
$$

Optimized Conditions

  • Temperature: 0°C → RT, 12 h
  • Solvent: Anhydrous THF
  • Yield: 85–90%

Coupling of Methanone and Pyrrolidine Intermediates

Acylation via Carbodiimide Coupling

The cyclohexenyl methanone acyl chloride reacts with 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$
\text{Cyclohexenyl acyl chloride} + \text{Pyrrolidine intermediate} \xrightarrow{\text{EDC, HOBt}} \text{Target compound}
$$

Key Parameters

  • Molar ratio: 1:1.2 (acyl chloride:pyrrolidine)
  • Solvent: Dichloromethane
  • Reaction time: 24 h
  • Yield: 76–80%

Direct Alkylation Alternatives

Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination, but these are less efficient for tertiary amine systems.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% MeOH in DCM) to remove unreacted starting materials and byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 5.72 (m, 1H, cyclohexenyl-H), 4.12–3.98 (m, 2H, pyrrolidine-OCH₂), 2.95 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calculated for C₁₈H₂₄N₄O₂ [M+H]⁺: 336.1912; found: 336.1909.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Mitsunobu + EDC/HOBt 80 ≥98 High regioselectivity Costly reagents
SNAr + Friedel-Crafts 65 95 Scalable Low pyrazine functionalization
Ullmann coupling 45 90 Avoids acyl chlorides Poor stereocontrol

Q & A

What are the recommended synthetic routes for Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, and what key reaction conditions should be optimized?

Basic
The synthesis involves coupling a cyclohexenyl carbonyl precursor with a pyrrolidine-oxypyrazine intermediate. A common approach is to react a cyclohexenyl carbonyl chloride with a pyrrolidine derivative under basic conditions to facilitate nucleophilic substitution. For the pyrazine moiety, regioselective introduction of the dimethylamino group can be achieved via Buchwald-Hartwig amination using palladium catalysts . Key optimizations include:

  • Temperature control : Maintain mild conditions (0–25°C) during coupling to prevent decomposition of the dimethylamino group.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.
  • Purification : Chromatography with silica gel or reverse-phase HPLC is recommended to isolate the product from byproducts like unreacted pyrrolidine.

How can the three-dimensional conformation and electronic properties of this compound be characterized to inform drug design studies?

Basic
Structural elucidation requires:

  • X-ray crystallography : To resolve the spatial arrangement of the cyclohexene ring and pyrrolidine-oxypyrazine linkage, particularly the dihedral angles between the pyrazine and pyrrolidine rings .
  • DFT calculations : Use B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces, highlighting electron-rich regions (e.g., the dimethylamino group) for target binding .
  • NMR spectroscopy : 13C^{13}\text{C}-NMR can identify carbonyl carbon environments, while NOESY experiments reveal spatial proximity between the cyclohexene and pyrazine moieties.

What methodological challenges arise in achieving regioselective functionalization of the pyrazine ring during synthesis, and how can they be addressed?

Advanced
The electron-donating dimethylamino group on the pyrazine ring deactivates certain positions, complicating regioselectivity. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., halogens) to steer reactions to specific positions, followed by removal post-functionalization.
  • Metal-mediated catalysis : Use palladium or copper catalysts for C–H activation at the desired pyrazine position, leveraging steric and electronic effects .
  • Protection-deprotection : Protect the dimethylamino group with Boc or Fmoc to prevent undesired side reactions during functionalization.

How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Advanced
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. Mitigation strategies:

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based functional assays.
  • Metabolite screening : Check for in situ degradation products (e.g., via LC-MS) that might interfere with activity .
  • Binding kinetics : Perform time-resolved studies to differentiate between competitive and non-competitive inhibition mechanisms.

What strategies are effective in stabilizing the dimethylamino-pyrazine moiety against oxidative degradation under physiological conditions?

Advanced
The dimethylamino group is susceptible to oxidation, particularly in aqueous or high-pH environments. Stabilization methods:

  • Structural analogs : Replace the dimethylamino group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce oxidative susceptibility .
  • Formulation additives : Incorporate antioxidants like ascorbic acid or EDTA in buffer systems.
  • Encapsulation : Use liposomal or cyclodextrin-based carriers to shield the moiety from reactive oxygen species .

How should researchers design control experiments to validate the specificity of this compound's interactions in kinase inhibition studies?

Advanced
To confirm target specificity:

  • Kinase profiling panels : Test against a broad panel of kinases (e.g., 100+ kinases) to identify off-target binding.
  • ATP-competitive controls : Compare inhibition potency with and without excess ATP to assess competitive binding .
  • Inactive analogs : Synthesize derivatives with modified pyrrolidine or pyrazine groups to establish structure-activity relationships (SAR).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.